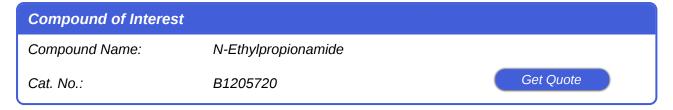


An In-depth Technical Guide to Nethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylpropanamide, a secondary amide with applications in organic synthesis and potential relevance to the pharmaceutical industry. This document details its chemical and physical properties, outlines synthetic protocols, and discusses its applications, particularly as a building block and a solvent.

Chemical and Physical Properties

N-ethylpropanamide, with the IUPAC name N-ethylpropanamide, is a clear, colorless liquid at room temperature.[1][2][3] It is classified as a secondary carboxylic acid amide.[4] The key quantitative properties of N-ethylpropanamide are summarized in the tables below.

Table 1: Identifiers and Descriptors



Identifier	Value	Source	
IUPAC Name	N-ethylpropanamide	[1]	
Synonyms	N-Ethylpropionamide, Propanamide, N-ethyl-	[1][2][3]	
CAS Number	5129-72-6	[1][2][3]	
Molecular Formula	C5H11NO [1][2][3]		
Molecular Weight	101.15 g/mol	[1]	
Canonical SMILES	CCC(=O)NCC [1]		
InChI Key	ABMDIECEEGFXNC- UHFFFAOYSA-N	[1]	

Table 2: Physical and Chemical Properties

Property	Value	Unit	Source
Boiling Point	417.84 (Predicted)	К	[5]
Melting Point	248.70 (Predicted)	К	[5]
Density	0.91 (Experimental)	g/cm³	
Water Solubility	12.7 (Predicted)	g/L	[4]
logP (Octanol/Water)	0.532 (Predicted)	-	[5]
Refractive Index	1.4340-1.4370	-	

Experimental Protocols: Synthesis of Nethylpropanamide

N-ethylpropanamide can be synthesized through several established methods in organic chemistry. Two common protocols are detailed below.

2.1. Synthesis from Propanoyl Chloride and Ethylamine

Foundational & Exploratory





This is a highly efficient laboratory-scale method involving the nucleophilic acyl substitution of a reactive carboxylic acid derivative.

- Reaction: Propanoyl chloride + Ethylamine → N-ethylpropanamide + HCl
- Materials:
 - Propanoyl chloride
 - Ethylamine (as a solution in a suitable solvent like THF or water)
 - A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct
 - Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
 - Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

- In a round-bottom flask, dissolve ethylamine and the non-nucleophilic base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture in an ice bath (0 °C).
- Slowly add propanoyl chloride dropwise to the cooled and stirred amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
- Quench the reaction by carefully adding water.
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.



- Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.
- 2.2. Multi-step Synthesis from an Alkene (1-Butene)[6]

This pathway demonstrates the synthesis from a simple hydrocarbon precursor.

- Step 1: Ozonolysis of 1-Butene[6]
 - Reaction: 1-Butene is treated with ozone (O3) followed by a reductive workup with zinc
 (Zn) to yield propanal.[6]
 - Protocol:
 - Pass ozone gas through a solution of 1-butene in a suitable solvent (e.g., dichloromethane) at a low temperature (-78 °C) until a blue color persists.
 - Purge the solution with an inert gas to remove excess ozone.
 - Add zinc dust and water to the reaction mixture and stir to decompose the ozonide.
 - Separate the organic layer and isolate the propanal.
- Step 2: Oxidation of Propanal to Propanoic Acid[6]
 - Reaction: Propanal is oxidized to propanoic acid using an oxidizing agent like chromium trioxide (CrO3).[6]
 - Protocol:
 - Dissolve propanal in a suitable solvent (e.g., acetone).
 - Slowly add the oxidizing agent to the solution while maintaining the temperature.
 - After the reaction is complete, work up the reaction mixture to isolate the propanoic acid.



- Step 3: Amide Coupling to form N-ethylpropanamide[6]
 - Reaction: Propanoic acid is coupled with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[6]
 - Protocol:
 - Dissolve propanoic acid in an anhydrous solvent (e.g., dichloromethane).
 - Add DCC to the solution.
 - Add ethylamine to the reaction mixture.
 - Stir the reaction at room temperature until completion.
 - Filter off the dicyclohexylurea byproduct.
 - Work up the filtrate to isolate the final product, N-ethylpropanamide.

Applications in Research and Drug Development

While N-ethylpropanamide itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. Amide functionalities are prevalent in drug molecules. Furthermore, derivatives of N-ethylpropanamide can serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7]

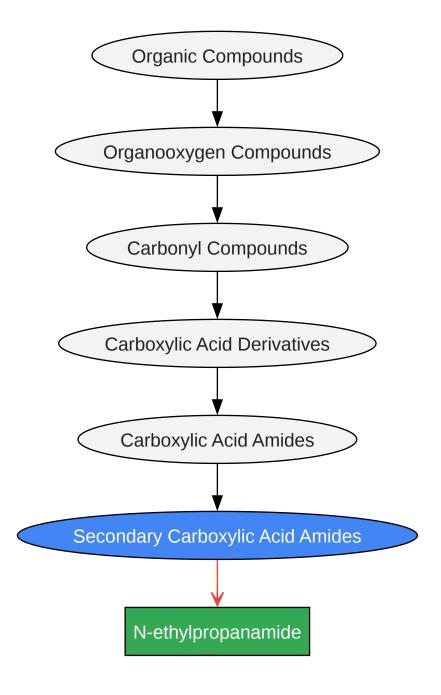
A notable example is the use of a structurally related compound, 3-amino-N-ethyl-2,2-dimethylpropanamide, as a key intermediate in the synthesis of Aliskiren.[7] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[7] It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway in blood pressure regulation.[7]

N-ethylpropanamide has also been investigated as a polar aprotic solvent for organic reactions, offering a potential alternative to more common solvents.[8]

Visualizations

4.1. Logical Relationship: Classification of N-ethylpropanamide



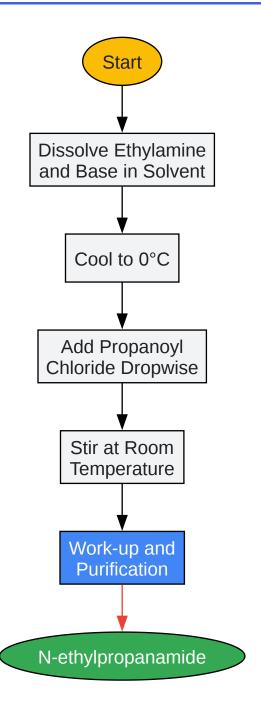


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Caption: Hierarchical classification of N-ethylpropanamide.

4.2. Experimental Workflow: Synthesis of N-ethylpropanamide



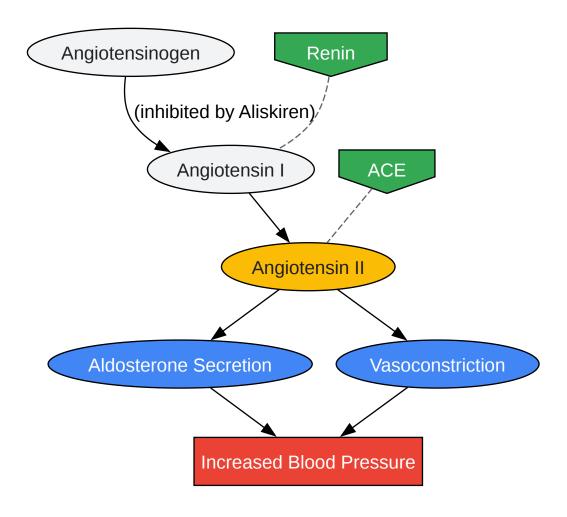


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Caption: Workflow for the synthesis of N-ethylpropanamide.

4.3. Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)





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Caption: The Renin-Angiotensin-Aldosterone System (RAAS).

Safety and Handling

N-ethylpropanamide is considered to have potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9][10]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9]



- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.[10]
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.

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